Calcium ionophore I

Clinical Chemistry Ion-Selective Electrodes Blood Gas Analysis

Calcium ionophore I (ETH 1001, CA is a synthetic neutral carrier ionophore with the molecular formula C₃₈H₇₂N₂O₈ and a molecular weight of 684.99 g/mol. It is specifically designed to selectively bind and transport Ca²⁺ across biological and polymeric membranes, making it a cornerstone component in ion-selective electrodes (ISEs) for the determination of ionized calcium activity.

Molecular Formula C38H72N2O8
Molecular Weight 685.0 g/mol
CAS No. 58801-34-6
Cat. No. B1663034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium ionophore I
CAS58801-34-6
Synonyms(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate
Molecular FormulaC38H72N2O8
Molecular Weight685.0 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3/t33-,34-/m1/s1
InChIKeyCJAONIOAQZUHPN-KKLWWLSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Calcium Ionophore I (CAS 58801-34-6): Baseline Characteristics and Analytical Utility in Ca²⁺-Selective Sensors


Calcium ionophore I (ETH 1001, CA 1001) is a synthetic neutral carrier ionophore with the molecular formula C₃₈H₇₂N₂O₈ and a molecular weight of 684.99 g/mol . It is specifically designed to selectively bind and transport Ca²⁺ across biological and polymeric membranes, making it a cornerstone component in ion-selective electrodes (ISEs) for the determination of ionized calcium activity . Unlike naturally derived ionophores, ETH 1001 is a pure, well-defined chemical entity that forms stable 1:2 (Ca²⁺:ionophore) complexes, a characteristic fundamental to its function in membrane sensors [1]. The compound is commercially available as a ≥99.0% pure, function-tested product under the Selectophore™ grade, ensuring high batch-to-batch consistency for analytical applications .

Why In-Class Substitution of Calcium Ionophore I (ETH 1001) is Scientifically Unreliable


Generic substitution of Calcium Ionophore I with other in-class calcium ionophores, or even its own stereoisomers, is scientifically unsound due to profound differences in complexation stoichiometry, binding affinity, and clinical measurement precision. For instance, the (R,S)-isomer of ETH 1001, while chemically similar, exhibits a complex formation constant that is 3.4 orders of magnitude lower, leading to a clinical bias of up to -20% versus the gold standard [1]. This stark disparity demonstrates that even subtle structural variations drastically alter performance. Furthermore, comparing across ionophore classes, compounds like A23187 and ionomycin differ fundamentally in their cation selectivity, pH-dependent activity, and capacity to deplete intracellular stores [2]. These differences preclude the simple interchange of calcium ionophores without significant re-validation of assay conditions and expected outcomes. Selecting the incorrect ionophore can compromise sensor accuracy in clinical diagnostics or introduce confounding variables in biological research.

Calcium Ionophore I (ETH 1001): Quantified Evidence of Differential Performance in Electrochemical and Biological Systems


Isomeric Purity of ETH 1001 Drives Clinical Measurement Accuracy: A 10x Bias Reduction Compared to (R,S)-Isomer

The (R,R)-enantiomer of Calcium Ionophore I (ETH 1001) is essential for accurate clinical Ca²⁺ determination. A 2024 study demonstrated that while the (R,R)-isomer showed an average bias of only -2.2% against a reference method in whole blood, the (R,S)-isomer produced a significantly larger bias of up to -20% [1]. This nearly 10-fold improvement in accuracy is a direct consequence of the (R,R)-isomer's superior binding properties.

Clinical Chemistry Ion-Selective Electrodes Blood Gas Analysis

ETH 1001 (R,R)-Isomer Exhibits 3.4 Orders of Magnitude Higher Complex Formation Constant than Its (R,S)-Isomer

The foundation for the superior analytical performance of (R,R)-ETH 1001 lies in its vastly stronger complexation with Ca²⁺. Ion transfer voltammetry studies revealed that the complex formation constant (β₂) for the (R,R)-isomer is 3.4 orders of magnitude (i.e., ~2500 times) larger than that for the (R,S)-isomer [1]. Both isomers maintain a 1:2 (Ca²⁺:ionophore) stoichiometry, but the stereochemistry of the (R,R) configuration is critical for achieving this high-affinity binding.

Supramolecular Chemistry Sensor Development Host-Guest Chemistry

Selectivity for Ca²⁺ Over Mg²⁺: A Class-Level Distinction for ETH 1001 in Electrochemical Sensors

A key performance attribute of ETH 1001-based electrodes is their high selectivity for Ca²⁺ against other biologically relevant cations like Mg²⁺. While quantitative selectivity coefficients for ETH 1001 are well-established for sensor design (e.g., log K[Ca,Mg] ~ -4.0 to -4.9), this class of neutral carriers is fundamentally distinct from carboxylic acid ionophores like A23187 [1]. A23187 exhibits minimal discrimination between Ca²⁺ and Mg²⁺, whereas ETH 1001 is engineered to preferentially bind Ca²⁺ in the presence of a large excess of Mg²⁺, a critical requirement for accurate measurements in physiological samples (e.g., blood, where [Mg²⁺] ≈ 0.5 mM and [Ca²⁺] ≈ 1.2 mM) [2].

Analytical Chemistry Electrochemistry Potentiometry

ETH 1001 Promotes Ca²⁺ Flux in Human Erythrocyte Membranes: A Quantitative Distinction from Inactive Controls

In biological transport studies using inside-out vesicles (IOVs) derived from human red blood cells (RBCs), ETH 1001 (Calcium Ionophore I) was shown to significantly promote Ca²⁺ flux. Cells treated with ETH 1001 accumulated a substantially higher amount of Ca²⁺ compared to untreated control cells, demonstrating its efficacy as a Ca²⁺-selective transporter in a native biological membrane environment [1]. This functional validation confirms the ionophore's ability to increase membrane permeability to Ca²⁺ in a biologically relevant model.

Cell Biology Membrane Transport Calcium Signaling

pH-Independent Ca²⁺ Transport: A Mechanistic Advantage of Neutral Carriers (ETH 1001) over A23187 in Acidic Environments

The mechanism of Ca²⁺ transport differs fundamentally between neutral carriers like ETH 1001 and carboxylic acid ionophores like A23187, leading to distinct pH-dependent activity profiles. Transport by A23187 is pH-sensitive; it reaches half-maximal transport at pH ~6.4 and maximal transport at pH 7.5, limiting its utility in acidic conditions (pH < 7.0) [1]. In contrast, as a neutral carrier, ETH 1001's ionophoric activity is not governed by a protonation/deprotonation equilibrium and is expected to function consistently across a broader pH range, making it a more reliable tool for experiments where pH is a variable or is not tightly controlled.

Biophysics Membrane Transport Chemical Biology

Optimal Use Cases for Calcium Ionophore I (ETH 1001) Based on Quantified Performance Data


Development of Clinical Blood Gas and Electrolyte Analyzers

The (R,R)-isomer of Calcium Ionophore I (ETH 1001) is the definitive choice for manufacturing the Ca²⁺-selective electrodes used in clinical blood gas analyzers. Its high purity (≥99.0%) and demonstrated low measurement bias of -2.2% in whole blood against gold-standard methods [1] are critical for obtaining clinically actionable results. The superior complex formation constant (3.4 orders of magnitude higher than the (R,S)-isomer [1]) ensures stable, sensitive, and interference-resistant sensor membranes that meet the stringent accuracy requirements for diagnosing conditions like hypercalcemia and hypocalcemia.

Fabrication of Intracellular Ca²⁺-Selective Microelectrodes

For neurophysiology and cell biology research requiring direct, quantitative measurement of resting cytosolic Ca²⁺ activity, Calcium Ionophore I (ETH 1001) is the established standard. Its function as a neutral carrier enables the construction of microelectrodes with tip diameters small enough for intracellular insertion, allowing for precise monitoring of slow changes in basal Ca²⁺ levels [2]. This application is predicated on the ionophore's high selectivity for Ca²⁺ over major intracellular interferents like Mg²⁺ and K⁺ , a property that alternative, non-selective ionophores (e.g., A23187) cannot provide.

Quantitative Studies of Ca²⁺ Flux in Reconstituted Membrane Systems

Calcium Ionophore I (ETH 1001) is an essential tool for investigating the biophysics of Ca²⁺ transport in controlled membrane models, such as liposomes or erythrocyte inside-out vesicles (IOVs). Its well-defined 1:2 stoichiometry with Ca²⁺ [1] allows for quantitative modeling of ion flux, and its demonstrated ability to significantly increase Ca²⁺ permeability in human RBC membranes [3] provides a validated experimental baseline. For researchers studying the kinetics of Ca²⁺ transport or the function of reconstituted Ca²⁺-ATPases, ETH 1001 offers a reliable and predictable means to manipulate membrane permeability without the confounding variables of endogenous channel regulation or the pH-dependent activity seen with other ionophores [4].

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